1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-(1-pyridin-2-ylpyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c20-15(17-10-13-4-3-9-21-13)18-12-6-8-19(11-12)14-5-1-2-7-16-14/h1-5,7,9,12H,6,8,10-11H2,(H2,17,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGXSHWVRUDYDTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)NCC2=CC=CS2)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea typically involves multi-step organic reactions One common method starts with the preparation of the pyrrolidine intermediate, which is then coupled with a pyridine derivative
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Step 1: Synthesis of Pyrrolidine Intermediate
Reagents: Pyrrolidine, pyridine-2-carboxaldehyde
Conditions: Reflux in ethanol, followed by purification
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Step 2: Coupling with Pyridine Derivative
Reagents: Pyrrolidine intermediate, thiophene-2-carboxylic acid
Conditions: Use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in dichloromethane
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Step 3: Formation of Urea Linkage
Reagents: Thiophene-2-carboxylic acid derivative, isocyanate
Conditions: Mild heating in an inert atmosphere
Industrial Production Methods: For large-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of automated reactors, continuous flow systems, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:
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Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reagents: m-Chloroperbenzoic acid (m-CPBA)
Conditions: Room temperature, dichloromethane solvent
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Reduction: The pyridine ring can be reduced to piperidine.
Reagents: Hydrogen gas, palladium on carbon (Pd/C)
Conditions: High pressure, ethanol solvent
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Substitution: The urea linkage can undergo nucleophilic substitution reactions.
Reagents: Various nucleophiles (e.g., amines, alcohols)
Conditions: Basic or acidic conditions depending on the nucleophile
Major Products:
- Oxidation of the thiophene ring yields thiophene sulfoxide or sulfone derivatives.
- Reduction of the pyridine ring results in piperidine derivatives.
- Substitution reactions produce a variety of urea derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer properties of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea. It has been shown to exhibit cytotoxic effects against various cancer cell lines.
Case Study:
A study demonstrated that the compound exhibited significant cytotoxicity against human breast cancer cells, with an IC50 value of approximately 15 µM. This suggests its potential as a therapeutic agent in cancer treatment.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It modulates cytokine release, which is crucial in inflammatory responses.
Research Findings:
In vitro assays indicated that this compound could inhibit the production of pro-inflammatory cytokines, making it a candidate for further development as an anti-inflammatory agent.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | IC50 ~ 15 µM against breast cancer | [Source 1] |
| Neuroprotection | Reduces oxidative stress-induced death | [Source 2] |
| Anti-inflammatory | Modulates cytokine release | [Source 3] |
Development of Therapeutics
Due to its promising biological activities, this compound is being explored for the development of new therapeutic agents targeting various diseases, including cancer and inflammatory disorders.
Research Tool in Biochemical Studies
The unique structure allows it to serve as a ligand in biochemical assays, aiding in the study of biological pathways and molecular interactions.
Table 2: Synthetic Route Overview
| Step | Reaction Type | Conditions |
|---|---|---|
| Formation of Pyrrolidine | Cyclization | Acidic conditions |
| Coupling with Pyridine | Nucleophilic substitution | Basic conditions |
| Thiophene Incorporation | Cross-coupling | Catalytic conditions |
| Urea Formation | Reaction with isocyanates | Controlled temperature |
Mechanism of Action
The mechanism by which 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific proteins or enzymes, altering their activity. For instance, it may inhibit certain kinases involved in cell signaling pathways, thereby modulating cellular responses.
Molecular Targets and Pathways:
Kinases: Inhibition of kinase activity can lead to reduced cell proliferation.
Receptors: Binding to specific receptors can modulate immune responses or neurotransmission.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their differences:
Key Observations:
- Pyridine vs.
- Thiophene vs.
- Pyrrolidine Flexibility : The pyrrolidine ring in the target compound enables adaptive binding conformations, unlike rigid piperidine or aryl groups in analogs like Compound 1 .
Physicochemical Properties
- Lipophilicity : The thiophen-2-ylmethyl group (logP ~2.5 estimated) increases lipophilicity vs. pyridin-3-yl or methoxyphenyl analogs (e.g., 5g in , logP ~1.8).
- Solubility : Polar pyridine and urea groups may counterbalance thiophene’s hydrophobicity, though solubility is likely lower than in analogs with methoxy substituents (e.g., 5g in ).
Biological Activity
1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound features a pyridine ring, a pyrrolidine moiety, and a thiophene group, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions:
- Formation of Pyrrolidine Intermediate: Cyclization reaction of appropriate precursors.
- Attachment of Pyridine Ring: Nucleophilic substitution reaction with a pyridine derivative.
- Formation of Urea Linkage: Reaction with an isocyanate or carbodiimide reagent.
Ion Channel Inhibition
Recent studies have highlighted the compound's role as an inhibitor of ion channels, particularly its ability to block the IKur current vital for cardiac action potentials. This selectivity is crucial as it shows minimal interaction with hERG, Na+, and Ca2+ channels, making it a promising candidate for cardiovascular therapeutics.
Anti-inflammatory Effects
The compound may influence inflammatory pathways by triggering pro-inflammatory cytokines in endothelial cells and atrial tissues. This suggests potential applications in treating inflammatory diseases.
The mechanism of action involves binding to specific molecular targets, modulating their activity to exert therapeutic effects. The exact pathways are often elucidated through biochemical assays and molecular docking studies.
Comparative Analysis
To understand the uniqueness of 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-yl)urea, it can be compared with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(furan-2-yl)urea | Furan ring instead of thiophene | Different electronic properties |
| 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(benzothiophen-2-yl)urea | Benzothiophene ring | Enhanced stability and interactions |
Cardiovascular Therapeutics
A study demonstrated that the compound effectively reduced abnormal cardiac activity in vitro, suggesting its potential as a therapeutic agent in managing arrhythmias.
Anti-inflammatory Applications
In another study, the compound was shown to significantly reduce inflammation markers in endothelial cells exposed to inflammatory stimuli, indicating its utility in treating vascular inflammation.
Research Findings
Recent research findings emphasize the compound's promising pharmacological profile:
Q & A
Q. What are the optimal synthetic routes for 1-(1-(Pyridin-2-yl)pyrrolidin-3-yl)-3-(thiophen-2-ylmethyl)urea, and how do reaction conditions influence yield?
The synthesis typically involves multi-step organic reactions, including:
- Coupling of pyridinyl-pyrrolidine and thiophenemethyl precursors via urea-forming reagents like carbonyldiimidazole (CDI) or phosgene derivatives.
- Optimization of reaction parameters : Temperature (70–100°C), solvent polarity (DMF or THF for solubility), and stoichiometric ratios (1:1.2 molar excess of isocyanate intermediates) are critical for yields >75% .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures ensures >95% purity .
Q. Which characterization techniques are essential for confirming the compound’s structure and purity?
- Spectroscopic methods :
- Chromatography :
- HPLC (C18 column, acetonitrile/water gradient) to assess purity (>98%) .
- Mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 342.15) .
Q. How does the compound’s structural configuration impact its solubility and stability in biological assays?
- Solubility : The pyridinyl-pyrrolidine moiety enhances aqueous solubility at pH 6.5–7.4, while the thiophene group necessitates DMSO co-solvent (<1% v/v) for in vitro assays .
- Stability : Degradation under acidic conditions (pH <4) requires storage at −20°C in inert atmospheres .
Advanced Research Questions
Q. What computational strategies are effective in predicting the compound’s binding affinity to enzyme targets?
- Molecular docking (AutoDock Vina) using crystal structures of kinases or GPCRs to map hydrogen bonds between the urea group and catalytic residues (e.g., Asp/Lys) .
- MD simulations (AMBER/CHARMM) to assess conformational stability of the pyrrolidine ring in hydrophobic pockets .
- Free energy perturbation (FEP) quantifies binding energy changes (±1.5 kcal/mol) upon substituent modifications .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Dose-response validation : Replicate assays using standardized protocols (e.g., CellTiter-Glo® for IC₅₀ comparisons) .
- Metabolic stability screening : Liver microsome assays (human/rat) identify cytochrome P450-mediated discrepancies in half-life (t₁/₂) .
- Structural analogs : Compare with derivatives lacking the thiophene methyl group to isolate pharmacophore contributions .
Q. What mechanistic insights explain the compound’s selectivity for kinase vs. non-kinase targets?
Q. Which in vitro models are most suitable for evaluating the compound’s pharmacokinetic (PK) profile?
- Caco-2 permeability assays : Predict intestinal absorption (Papp >1 × 10⁻⁶ cm/s) .
- Plasma protein binding (PPB) : Equilibrium dialysis reveals >90% binding to albumin, impacting free drug concentration .
- hERG inhibition screening : Patch-clamp electrophysiology to assess cardiac toxicity risk (IC₅₀ >30 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
